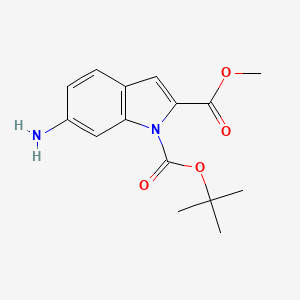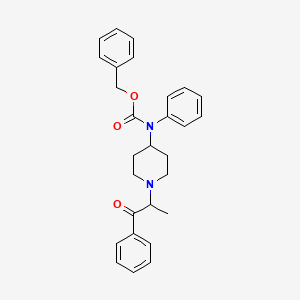![molecular formula C12H17Cl2NO B1424533 3-{[(4-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride CAS No. 1219949-11-7](/img/structure/B1424533.png)
3-{[(4-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of “3-{[(4-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride” involves a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is attached to a benzyl group through an oxygen atom. The benzyl group is further substituted with a chlorine atom.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” were not found in the available literature, pyrrolidine compounds are known to be involved in various chemical reactions . These reactions often involve the nitrogen atom in the pyrrolidine ring .Scientific Research Applications
Synthesis and Chemical Properties
- Pyrrolidines like 3-{[(4-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride are significant in heterocyclic organic chemistry, displaying various biological effects and finding use in medicine, industry, dyes, and agrochemical substances. Their synthesis, particularly in [3+2] cycloaddition reactions, is a crucial area of study. For instance, a study on the synthesis of pyrrolidines in [3+2] cycloaddition demonstrated the reaction's polar nature and its ability to proceed under mild conditions, yielding specific pyrrolidine products (Żmigrodzka et al., 2022)(Żmigrodzka et al., 2022).
Biological Activities and Potential Therapeutic Uses
- Some pyrrolidine derivatives have been identified as ligands for nicotinic acetylcholine receptors, showing positive effects in cognitive enhancement and anxiolytic activity models. These studies indicate the potential therapeutic applications of pyrrolidine compounds in treating cognitive disorders (Lin et al., 1997)(Lin et al., 1997).
Anticonvulsant Activities
- Research on the synthesis of certain pyrrolidine compounds and their anticonvulsant activity has shown that appropriately substituted pyridine ring moieties in these compounds can exhibit significant anticonvulsant effects (Arora & Knaus, 1999)(Arora & Knaus, 1999).
Applications in Spectroscopy and Structural Analysis
- Pyrrolidides, including derivatives of this compound, have been used in mass spectrometry for analyzing various isomeric oxooctadecanoic and hydroxyoctadecanoic acids. These analyses provide valuable data on amide- and substituent-directed fragmentation and are crucial for understanding structural and functional aspects of these compounds (Tulloch, 1985)(Tulloch, 1985).
Potential in Nonlinear Optics and Pharmacophore Development
- Pyrrolidine and its derivatives, due to their heterocyclic aromatic structure, are of interest in nonlinear optics (NLO) and medicine. Their structural and electronic properties have been analyzed for potential NLO applications, underscoring the importance of these compounds in high-tech optoelectronic applications (Hussain et al., 2020)(Hussain et al., 2020).
properties
IUPAC Name |
3-[(4-chlorophenyl)methoxymethyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO.ClH/c13-12-3-1-10(2-4-12)8-15-9-11-5-6-14-7-11;/h1-4,11,14H,5-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDBVNNMNSQDJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COCC2=CC=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



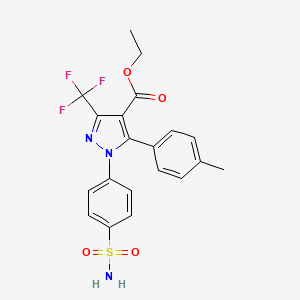
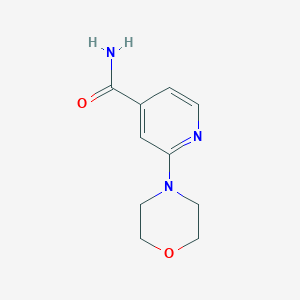
![Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1424455.png)
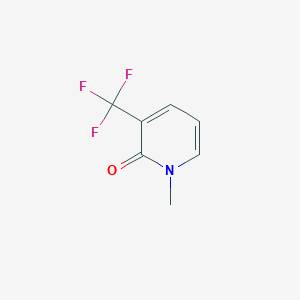
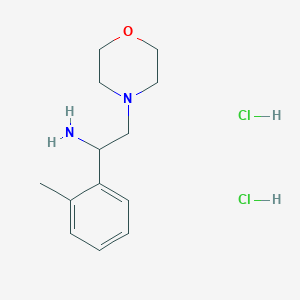
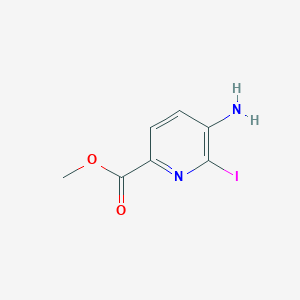



![3-Hydroxymethylbenzo[d]isoxazole](/img/structure/B1424467.png)

![3-[(Methylamino)methyl]-1lambda6-thiolane-1,1-dione hydrochloride](/img/structure/B1424469.png)
